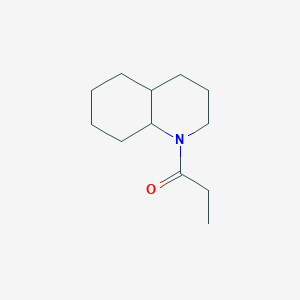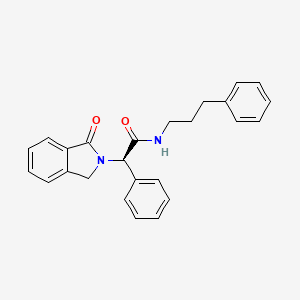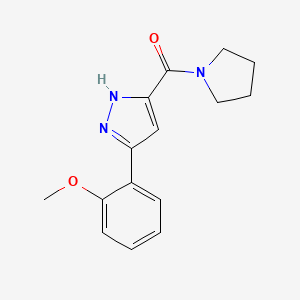![molecular formula C19H23N3O3 B7478248 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione, also known as DU-14, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DU-14 is a spirocyclic compound that has a unique structure, which makes it an interesting target for synthesis and investigation.
作用機序
The mechanism of action of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is not fully understood, but several studies have suggested that it may act by inhibiting enzymes or interfering with cellular signaling pathways. 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. It has also been shown to inhibit the growth of fungal and viral cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione can induce apoptosis in cancer cells, inhibit the growth of fungal and viral cells, and modulate cellular signaling pathways. 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it an interesting target for investigation. However, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione.
将来の方向性
There are several future directions for research involving 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione. One area of interest is the development of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione-based drug delivery systems for targeted therapy. Another area of interest is the investigation of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione's potential as an anti-inflammatory agent, due to its demonstrated anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione involves a multi-step process that has been described in several research papers. One of the most commonly used methods involves the reaction of 2,3-dihydroindole with ethyl acetoacetate to form an intermediate, which is then reacted with 1,3-diaminopropane to yield 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione. The synthesis of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been optimized by several research groups, and different variations of the reaction conditions have been reported.
科学的研究の応用
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been investigated for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antifungal, and antiviral properties in several in vitro studies. 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been investigated for its potential use as a drug delivery system, due to its unique structure and ability to interact with biological membranes.
特性
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-16(21-12-9-14-7-3-4-8-15(14)21)13-22-17(24)19(20-18(22)25)10-5-1-2-6-11-19/h3-4,7-8H,1-2,5-6,9-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIULGJCAASMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7478168.png)

![1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B7478190.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)


methanone](/img/structure/B7478270.png)
